molecular formula C18H25ClN2O4 B11015308 Ethyl 4-[4-(4-chloro-2-methylphenoxy)butanoyl]piperazine-1-carboxylate

Ethyl 4-[4-(4-chloro-2-methylphenoxy)butanoyl]piperazine-1-carboxylate

Cat. No.: B11015308
M. Wt: 368.9 g/mol
InChI Key: XUXJQYLUYZXNDG-UHFFFAOYSA-N
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Description

ETHYL 4-[4-(4-CHLORO-2-METHYLPHENOXY)BUTANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a synthetic organic compound known for its diverse applications in scientific research and industry This compound is characterized by its complex molecular structure, which includes a chlorinated phenoxy group and a tetrahydro-pyrazinecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[4-(4-CHLORO-2-METHYLPHENOXY)BUTANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multiple steps. One common method starts with the chlorination of 4-chloro-2-methylphenol using thionyl chloride to produce 4-chloro-2-methylphenoxybutanoic acid. This intermediate is then esterified with ethanol to form the ethyl ester. The final step involves the reaction of this ester with tetrahydro-1(2H)-pyrazinecarboxylate under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[4-(4-CHLORO-2-METHYLPHENOXY)BUTANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

ETHYL 4-[4-(4-CHLORO-2-METHYLPHENOXY)BUTANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 4-[4-(4-CHLORO-2-METHYLPHENOXY)BUTANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-[4-(4-CHLORO-2-METHYLPHENOXY)BUTANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is unique due to its combination of a chlorinated phenoxy group and a tetrahydro-pyrazinecarboxylate moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C18H25ClN2O4

Molecular Weight

368.9 g/mol

IUPAC Name

ethyl 4-[4-(4-chloro-2-methylphenoxy)butanoyl]piperazine-1-carboxylate

InChI

InChI=1S/C18H25ClN2O4/c1-3-24-18(23)21-10-8-20(9-11-21)17(22)5-4-12-25-16-7-6-15(19)13-14(16)2/h6-7,13H,3-5,8-12H2,1-2H3

InChI Key

XUXJQYLUYZXNDG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCCOC2=C(C=C(C=C2)Cl)C

Origin of Product

United States

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